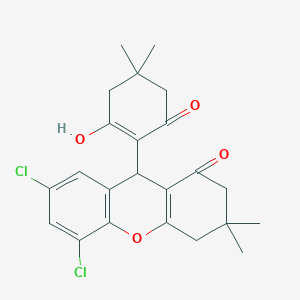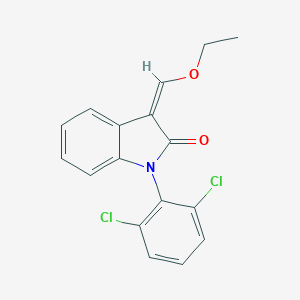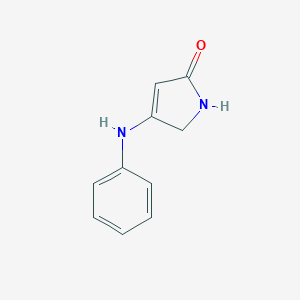
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as DCTD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTD is a xanthene derivative that has been synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol, followed by cyclization and oxidation reactions.
Wirkmechanismus
The exact mechanism of action of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This leads to a decrease in the production of DNA, which can ultimately lead to cell death. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which can also contribute to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its potency and specificity. This compound has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell death. Additionally, this compound has been shown to be selective for cancer cells, which means that it has minimal toxicity to normal cells.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, this compound is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to improve its potency and selectivity for cancer cells. Additionally, there is interest in exploring the use of this compound in combination with other anticancer drugs to enhance their efficacy.
Another potential area of research is the use of this compound in the treatment of bacterial infections. Studies have shown that this compound has potent antibacterial activity, and researchers are exploring ways to harness this activity for the development of new antibiotics.
In conclusion, this compound is a synthetic compound that has shown significant promise in scientific research for its potential therapeutic applications. Its potent anticancer activity, selectivity for cancer cells, and other biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell death and for the development of new drugs. As research on this compound continues, there is great potential for new discoveries and applications in the fields of medicine and biology.
Synthesemethoden
The synthesis of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione involves several steps, including the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a base such as potassium carbonate. This reaction yields the intermediate product 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-3,3-dimethylbutan-2-ol, which is then cyclized using an acid catalyst such as sulfuric acid to produce this compound. Finally, this compound is oxidized using a reagent such as potassium permanganate to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the use of this compound as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
Eigenschaften
Molekularformel |
C23H24Cl2O4 |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
5,7-dichloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one |
InChI |
InChI=1S/C23H24Cl2O4/c1-22(2)7-14(26)19(15(27)8-22)18-12-5-11(24)6-13(25)21(12)29-17-10-23(3,4)9-16(28)20(17)18/h5-6,18,26H,7-10H2,1-4H3 |
InChI-Schlüssel |
ORJOZNAROYTULK-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C2C3=CC(=CC(=C3OC4=C2C(=O)CC(C4)(C)C)Cl)Cl)O)C |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)C2C3=C(C(=CC(=C3)Cl)Cl)OC4=C2C(=O)CC(C4)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)




![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)